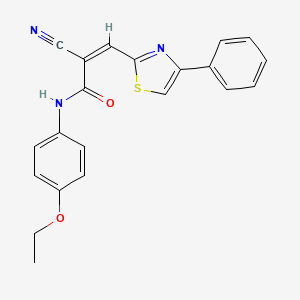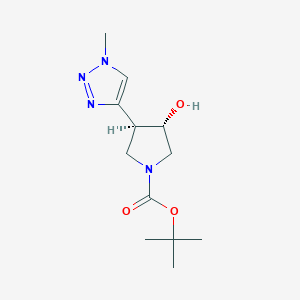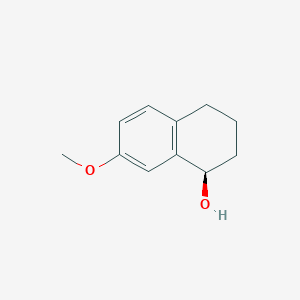
(1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.231. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemoenzymatic Synthesis and Derivatives : This compound is used as a precursor in the synthesis of serotonin receptor agonists. For instance, Orsini et al. (2002) reported its application in synthesizing (2R)-2-amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor of 5-hydroxytryptamine receptor agonist 8-OH-DPAT (Orsini et al., 2002).
Enantioselective Synthesis : Ainge et al. (2003) described a process for the enantioselective synthesis of (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, demonstrating its versatility in organic synthesis (Ainge et al., 2003).
Molecular Structure Analysis : Kaiser et al. (2023) investigated the molecular structures of tetrahydronaphthalene derivatives, including this compound, in their efforts towards the total synthesis of elisabethin A, highlighting its role in structural chemistry (Kaiser et al., 2023).
Derivative Synthesis for Therapeutic Applications : Abate et al. (2011) focused on designing novel analogues of a σ receptor ligand with reduced lipophilicity for potential therapeutic and diagnostic applications in oncology (Abate et al., 2011).
Synthesis of Biologically Active Compounds : Öztaşkın et al. (2011) synthesized 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a biologically active compound, demonstrating the compound's application in medicinal chemistry (Öztaşkın et al., 2011).
Solid State NMR and X-ray Crystallographic Studies : Facey et al. (1996) studied the solid state disorder of tetrahydronaphthalene derivatives, including this compound, using solid state NMR and X-ray diffraction, indicating its importance in material science (Facey et al., 1996).
Complex Synthesis Processes : Pfaff et al. (2017) utilized this compound in the synthesis of octahydroperylenes, showing its role in complex organic synthesis processes (Pfaff et al., 2017).
Propiedades
IUPAC Name |
(1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11-12H,2-4H2,1H3/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFNEIYWSQIOLY-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CCC[C@H]2O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
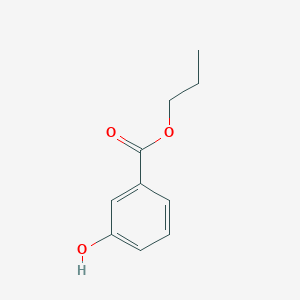

![6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2375098.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2375099.png)
![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2375103.png)
![ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate](/img/structure/B2375104.png)
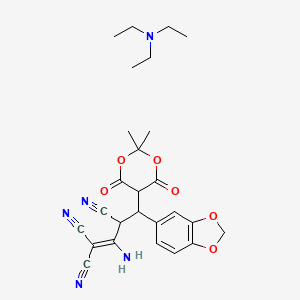
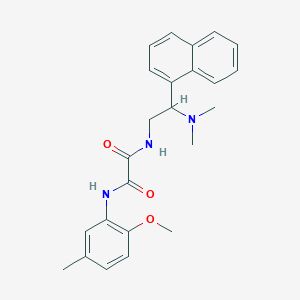
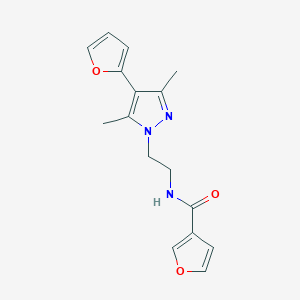
![(4-(2-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2375109.png)
